![molecular formula C6H3BrN2O B1374723 7-Bromo[1,3]oxazolo[4,5-b]pyridine CAS No. 1429901-88-1](/img/structure/B1374723.png)
7-Bromo[1,3]oxazolo[4,5-b]pyridine
Overview
Description
“7-Bromo[1,3]oxazolo[4,5-b]pyridine” is a chemical compound with the molecular formula C6H3BrN2O . It has a molecular weight of 199.00 g/mol . The compound is part of the oxazolopyridine family, which is a class of compounds that have been investigated for their diverse biological activities .
Synthesis Analysis
The synthesis of oxazolopyridine derivatives, including “7-Bromo[1,3]oxazolo[4,5-b]pyridine”, often involves the remodeling of (aza)indole/benzofuran skeletons . A study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .
Molecular Structure Analysis
The molecular structure of “7-Bromo[1,3]oxazolo[4,5-b]pyridine” includes a five-membered aromatic ring of oxazole that contains atoms of nitrogen and oxygen . The compound’s InChI code is InChI=1S/C6H3BrN2O/c7-4-1-2-8-6-5(4)10-3-9-6/h1-3H
.
Chemical Reactions Analysis
While specific chemical reactions involving “7-Bromo[1,3]oxazolo[4,5-b]pyridine” are not detailed in the available literature, oxazolopyridine derivatives are known to exhibit diverse weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole, and pi-pi bond .
Physical And Chemical Properties Analysis
“7-Bromo[1,3]oxazolo[4,5-b]pyridine” has a topological polar surface area of 38.9 Ų and a complexity of 133 . It has no hydrogen bond donor count and a hydrogen bond acceptor count of 3 . The compound’s XLogP3-AA is 1.7 .
Scientific Research Applications
Organic Synthesis
7-Bromo[1,3]oxazolo[4,5-b]pyridine is utilized in the synthesis of complex organic molecules due to its reactivity and ability to act as a building block in various chemical reactions. It’s particularly useful in the construction of heterocyclic compounds, which are a staple in many pharmaceuticals .
Medicinal Chemistry
In medicinal chemistry, this compound has been used to synthesize derivatives with potential anticancer activity. It’s been tested against various human cancer cell lines, showing promise as a part of novel therapeutic agents .
Anticancer Research
Specifically, derivatives of 7-Bromo[1,3]oxazolo[4,5-b]pyridine have been synthesized and characterized for their anticancer properties. This includes research into breast, lung, colon, and ovarian cancer cell lines .
Biological Activity Studies
The compound has also been involved in studies related to biological activities such as affinity at adenosine receptors and anticonvulsant potential. These studies are crucial for developing new drugs with specific target interactions .
Heterocyclic Chemistry
Due to its structural features, 7-Bromo[1,3]oxazolo[4,5-b]pyridine is significant in heterocyclic chemistry research. It’s used for the synthesis of oxazoles, which are important in various chemical applications .
Reference Standards
It serves as a reference standard in pharmaceutical testing to ensure the accuracy of analytical methods and the quality of products .
Synthesis Methodology Development
Researchers have developed one-step synthesis methods involving this compound to streamline the production of related heterocyclic ketones, which are valuable in further chemical synthesis .
Chemical Property Exploration
Lastly, the compound’s role extends to exploring chemical properties such as reactivity under different conditions, which aids in understanding its behavior and potential uses in various chemical contexts .
Future Directions
The future directions for “7-Bromo[1,3]oxazolo[4,5-b]pyridine” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry . The development of more biologically active and less toxic derivatives of oxazoles could also be a focus of future research .
properties
IUPAC Name |
7-bromo-[1,3]oxazolo[4,5-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2O/c7-4-1-2-8-6-5(4)10-3-9-6/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDBJFHNKXMBMTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1Br)OC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo[1,3]oxazolo[4,5-b]pyridine | |
CAS RN |
1429901-88-1 | |
Record name | 7-bromo-[1,3]oxazolo[4,5-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.